XLogP3 Lipophilicity Gradient Across 5-Alkoxy-4-methyl Pyrazole-3-carboxylic Acid Series
The target compound exhibits a computed XLogP3-AA value of 1.5, representing the highest lipophilicity within the 5-alkoxy-4-methyl-pyrazole-3-carboxylic acid congeneric series. This value exceeds that of the 5-ethoxy analog (XLogP3 = 1.1) by +0.4 log units, the des-methyl analog 5-isopropoxy-1H-pyrazole-3-carboxylic acid (XLogP3 = 1.2) by +0.3 log units, the 5-methoxy analog (XLogP3 = 0.7) by +0.8 log units, and the 5-unsubstituted 4-methyl-1H-pyrazole-3-carboxylic acid (XLogP3 = 0.4) by +1.1 log units [1]. The 5-ethyl-4-methyl analog (XLogP3 = 1.3), which replaces the ether oxygen with a methylene, is also 0.2 log units less lipophilic [1]. This rank order—methoxy (0.7) < ethoxy (1.1) < isopropoxy (1.5)—demonstrates that branched alkoxy substitution provides a non-linear lipophilicity increment beyond simple methylene extension.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 5-Methoxy analog: 0.7; 5-Ethoxy analog: 1.1; Des-methyl analog: 1.2; Des-alkoxy analog: 0.4; 5-Ethyl analog: 1.3 |
| Quantified Difference | +0.3 to +1.1 log units higher than all comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); consistent methodology across all compounds |
Why This Matters
Higher lipophilicity directly influences membrane permeability, metabolic stability, and plasma protein binding in downstream biological evaluation; selecting the isopropoxy congener over the ethoxy or methoxy analog can be the determining factor in achieving cell-based activity or oral bioavailability thresholds.
- [1] PubChem computed XLogP3-AA values: CID 102538251 (target, 1.5), CID 102538250 (5-methoxy, 0.7), CID 67171441 (5-ethoxy, 1.1), CID 90700958 (des-methyl, 1.2), CID 5324580 (des-alkoxy, 0.4), CID 3159638 (5-ethyl, 1.3). National Center for Biotechnology Information. Accessed 2026-05-06. View Source
